molecular formula C12H20N4O4 B13590357 methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate

methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate

Cat. No.: B13590357
M. Wt: 284.31 g/mol
InChI Key: KNFAHFFILRWUFP-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate is a complex organic compound that features an imidazole ring, a tert-butoxycarbonyl (BOC) protecting group, and an aminoethyl side chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced via nucleophilic substitution reactions.

    Protection with BOC Group: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be used for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain.

    Reduction: Reduction reactions can target the imidazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand in biological systems. The BOC group serves as a protecting group, which can be removed under acidic conditions to reveal the free amine, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate is unique due to its combination of an imidazole ring and a BOC-protected aminoethyl side chain. This structure provides a balance of stability and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C12H20N4O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 5-amino-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylate

InChI

InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)14-5-6-16-7-15-9(13)8(16)10(17)19-4/h7H,5-6,13H2,1-4H3,(H,14,18)

InChI Key

KNFAHFFILRWUFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC(=C1C(=O)OC)N

Origin of Product

United States

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